N-(piperidin-2-ylmethyl)quinoxalin-2-amine
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Overview
Description
N-(piperidin-2-ylmethyl)quinoxalin-2-amine is a compound that features a quinoxaline core linked to a piperidine moiety. Quinoxaline derivatives are known for their diverse biological activities and are widely used in pharmaceutical and industrial applications . Piperidine derivatives are also significant in drug design due to their pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(piperidin-2-ylmethyl)quinoxalin-2-amine typically involves the condensation of a quinoxaline derivative with a piperidine derivative. One common method is the reductive amination of quinoxaline with piperidine-2-carboxaldehyde under hydrogenation conditions . This reaction is often catalyzed by palladium on carbon (Pd/C) in the presence of hydrogen gas.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of microwave irradiation and green chemistry principles can also be employed to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(piperidin-2-ylmethyl)quinoxalin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinoxaline core, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃
Reduction: Hydrogen gas, Pd/C
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed
Oxidation: Oxidized quinoxaline derivatives
Reduction: Reduced quinoxaline derivatives
Substitution: Substituted quinoxaline derivatives
Scientific Research Applications
N-(piperidin-2-ylmethyl)quinoxalin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(piperidin-2-ylmethyl)quinoxalin-2-amine involves its interaction with various molecular targets. The quinoxaline core can intercalate with DNA, disrupting replication and transcription processes. The piperidine moiety may enhance the compound’s binding affinity to specific receptors or enzymes, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline derivatives: Olaquindox, Echinomycin, Atinoleutin, Levomycin, Carbadox.
Piperidine derivatives: Piperine, Evodiamine, Matrine, Berberine, Tetrandine.
Uniqueness
N-(piperidin-2-ylmethyl)quinoxalin-2-amine is unique due to its combined quinoxaline and piperidine structures, which confer a broad spectrum of biological activities and potential therapeutic applications. Its dual functionality makes it a versatile compound in both research and industrial settings .
Properties
Molecular Formula |
C14H18N4 |
---|---|
Molecular Weight |
242.32 g/mol |
IUPAC Name |
N-(piperidin-2-ylmethyl)quinoxalin-2-amine |
InChI |
InChI=1S/C14H18N4/c1-2-7-13-12(6-1)16-10-14(18-13)17-9-11-5-3-4-8-15-11/h1-2,6-7,10-11,15H,3-5,8-9H2,(H,17,18) |
InChI Key |
ZCOUJAVILQPMDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CNC2=NC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
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